molecular formula C14H27ClN2O2 B2394095 tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride CAS No. 2377034-31-4

tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride

Cat. No.: B2394095
CAS No.: 2377034-31-4
M. Wt: 290.83
InChI Key: NHJJGGGXNADRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydroindole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group using tert-butyl groups, followed by a series of reactions to introduce the aminomethyl group and form the octahydroindole core. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and safety compared to traditional batch processes . The use of heterogeneous catalysts and optimized reaction conditions further enhances the production efficiency and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the octahydroindole core provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate is unique due to its octahydroindole core, which provides distinct chemical and biological properties. This core structure enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h10-12H,4-9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJJGGGXNADRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.